N-(4-chlorophenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClN2O5/c1-16-3-4-18(11-17(16)2)27(33)22-14-31(15-26(32)30-20-7-5-19(29)6-8-20)23-13-25-24(35-9-10-36-25)12-21(23)28(22)34/h3-8,11-14H,9-10,15H2,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACAXCRXDXOIGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC(=O)NC5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-chlorophenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide” typically involves multi-step organic synthesis. Key steps may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis or other quinoline-forming reactions.
Introduction of the Dioxin Ring: This step may involve cyclization reactions.
Functional Group Modifications: Introduction of the 4-chlorophenyl and 3,4-dimethylbenzoyl groups through substitution reactions.
Final Acetylation: The acetamide group is introduced in the final step.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the dioxin ring.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Compounds derived from quinoline and dioxin rings have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro tests demonstrated minimum inhibitory concentrations (MICs) in the low µg/mL range against these pathogens .
- Antifungal Activity : The compound also exhibits antifungal properties against strains like Candida albicans, making it a candidate for further development as an antifungal agent .
Anticancer Potential
The structural components of N-(4-chlorophenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide suggest potential anticancer properties:
- Mechanism of Action : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways including the inhibition of specific kinases involved in cell proliferation .
- Cell Line Studies : In vitro studies on cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) have indicated that derivatives of this compound can reduce cell viability significantly at concentrations ranging from 10 to 30 µM .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine.
Dioxin Derivatives: Compounds with a dioxin ring, such as dioxin itself.
Acetamide Derivatives: Compounds with an acetamide group, such as paracetamol.
Uniqueness
The uniqueness of “N-(4-chlorophenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide” lies in its complex structure, which combines multiple functional groups and rings, potentially leading to unique chemical and biological properties.
Biological Activity
N-(4-chlorophenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity based on available research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C23H22ClN3O4
- Molecular Weight : 445.89 g/mol
Structural Features
The structural features of the compound include:
- A chlorophenyl group that may enhance lipophilicity and biological activity.
- A dioxinoquinoline moiety which is known for its diverse pharmacological properties.
- An acetylamide functional group that can influence solubility and receptor interactions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of quinoline and dioxin compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. Research indicates that:
- The presence of the chlorophenyl group enhances antibacterial activity by increasing membrane permeability in bacterial cells .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Binding : It may interact with various cellular receptors influencing signaling pathways related to cell survival and proliferation.
- Oxidative Stress Induction : The compound could induce oxidative stress in microbial cells leading to cell death.
Case Studies
Several case studies highlight the biological relevance of similar compounds:
- Study on Quinoline Derivatives :
- Antibacterial Properties Evaluation :
Q & A
Q. Basic
- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., kinase or protease targets) .
- Receptor binding studies : Radioligand displacement assays (e.g., competitive binding with [³H]-labeled ligands) .
- In silico docking : Molecular dynamics simulations to predict binding modes with target proteins (e.g., using AutoDock Vina) .
How can structural modifications enhance the compound’s pharmacokinetic properties?
Q. Advanced
- Lipophilicity optimization : Introduce fluorine or methyl groups to improve membrane permeability (ClogP 2–4 recommended) .
- Metabolic stability : Replace labile ester groups with bioisosteres (e.g., amides) to reduce CYP450-mediated degradation .
- Solubility enhancement : Co-crystallization with cyclodextrins or formulation as a hydrochloride salt .
What analytical strategies validate the compound’s stability under experimental conditions?
Q. Advanced
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and acidic/alkaline conditions to identify degradation pathways .
- HPLC-DAD/ELSD : Monitor purity over time (e.g., 0, 24, 48 hours) in buffer solutions (pH 4–9) .
- Mass balance analysis : Quantify degradation products and confirm structural integrity via HRMS .
How should researchers address contradictory biological activity data in structural analogs?
Q. Advanced
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., chloro vs. fluoro) to correlate structural features with activity .
- Crystallography : Resolve 3D structures of target-ligand complexes to identify critical binding interactions .
- Meta-analysis : Compare data across published analogs to identify trends (e.g., electron-withdrawing groups enhancing potency) .
What reaction parameters critically influence yield in the final coupling step?
Q. Advanced
- Catalyst selection : Use HATU or EDCI/HOBt for efficient amide bond formation (yield improvement: 15–20%) .
- Solvent effects : Polar aprotic solvents (e.g., DCM/THF mixtures) to balance reactivity and solubility .
- Stoichiometry : Maintain a 1.2:1 molar ratio of acyl chloride to amine to minimize unreacted starting material .
Which spectroscopic techniques are most reliable for confirming regiochemistry in the dioxinoquinoline core?
Q. Basic
- ¹H-¹H COSY : Identify coupling between adjacent protons to map the fused ring system .
- NOESY : Detect spatial proximity of protons (e.g., H-6 and H-8) to confirm ring fusion geometry .
- ¹³C DEPT : Assign quaternary carbons (e.g., carbonyl groups) to distinguish between possible isomers .
How can researchers mitigate toxicity concerns during in vivo studies?
Q. Advanced
- MTT assays : Screen for cytotoxicity in primary cell lines (e.g., hepatocytes) at 1–100 μM concentrations .
- Metabolite identification : Use liver microsomes to detect reactive metabolites (e.g., epoxides) that may cause off-target effects .
- Dose optimization : Conduct pharmacokinetic profiling (AUC, Cₘₐₓ) to establish a therapeutic window .
What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?
Q. Advanced
- DFT calculations : Calculate Fukui indices to identify electrophilic sites prone to substitution .
- Molecular orbital analysis : Use Gaussian09 to visualize HOMO/LUMO interactions with nucleophiles .
- Kinetic modeling : Simulate reaction pathways (e.g., SN1 vs. SN2) based on solvent dielectric constant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
